molecular formula C14H18N2O2 B11863979 N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

Katalognummer: B11863979
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: MRHUTGHPUVYGRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves a multi-step process. One common method is the aza-Michael addition reaction, which involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and infections.

    Industry: Utilized in the development of pesticides, antioxidants, and dyes.

Wirkmechanismus

The mechanism of action of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties. Additionally, it can interact with neurotransmitter receptors, potentially offering neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can be compared with other tetrahydroquinoline derivatives, such as:

    N-Acetyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the propionamide group.

    1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one: Contains a nitro group and a different substitution pattern.

    N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a propionamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C14H18N2O2/c1-3-14(18)15-12-7-6-11-5-4-8-16(10(2)17)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)

InChI-Schlüssel

MRHUTGHPUVYGRJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.